5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine
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Overview
Description
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine is a compound that belongs to the class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzo[b]thiophene derivatives with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using eco-friendly and cost-effective routes. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene moiety but differ in their functional groups.
Isoxazole derivatives: These compounds have the isoxazole ring but may have different substituents.
Uniqueness
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine is unique due to its combined structure of benzo[b]thiophene and isoxazole, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H8N2OS |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(1-benzothiophen-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H8N2OS/c12-11-5-9(14-13-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13) |
InChI Key |
VICSBBSWJQHSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC(=NO3)N |
Origin of Product |
United States |
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